Complex Coiled-Coil Domain Architecture Distinguishes mukB from Canonical BsSMC
The coiled-coil arm domain of mukB is structurally more complex than that of the canonical SMC protein from Bacillus subtilis (BsSMC). Structural mapping revealed that the BsSMC coiled-coil is nearly continuous, with only two detectable interruptions [1]. In contrast, the mukB coiled-coil domain is 'relatively complicated' and possesses a higher frequency of coiled-coil discontinuities, including a notable 'elbow' region that permits a folded conformation [1] [2].
| Evidence Dimension | Coiled-coil structural continuity |
|---|---|
| Target Compound Data | Multiple interruptions; more complex folding pattern; contains an elbow |
| Comparator Or Baseline | Bacillus subtilis SMC (BsSMC): nearly continuous coiled-coil with only two detectable interruptions |
| Quantified Difference | MukB has a higher frequency of coiled-coil interruptions, enabling a folded conformation not observed in BsSMC. |
| Conditions | Computational coiled-coil prediction algorithm analysis and structural mapping (e.g., cysteine crosslinking) |
Why This Matters
This structural divergence indicates that mukB has unique biophysical properties and conformational dynamics, making it the only appropriate model for studying γ-proteobacterial chromosome condensation.
- [1] Waldman, V.M., et al. Structural mapping of the coiled-coil domain of a bacterial condensin and comparative analyses across all domains of life suggest conserved features of SMC proteins. Proteins, 2015, 83(6): 1027-1045. View Source
- [2] Burmann, F., et al. A folded conformation of MukBEF and cohesin. Nat Struct Mol Biol, 2013, 20(9): 1136-1139. View Source
